molecular formula C12H17NO4S B11181506 Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate CAS No. 346696-73-9

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate

Cat. No.: B11181506
CAS No.: 346696-73-9
M. Wt: 271.33 g/mol
InChI Key: ROAWGCLLOBYJBG-UHFFFAOYSA-N
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Description

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate is a sulfonamide derivative characterized by a 2,4,6-trimethyl-substituted benzenesulfonyl group attached to a methyl glycinate backbone. This compound belongs to a class of sulfonamides, which are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The trimethyl substitution on the benzene ring introduces steric and electronic effects that influence its physical properties, solubility, and reactivity compared to simpler sulfonamide analogs.

Properties

CAS No.

346696-73-9

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

methyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)18(15,16)13-7-11(14)17-4/h5-6,13H,7H2,1-4H3

InChI Key

ROAWGCLLOBYJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives – a critical step for generating bioactive intermediates.

Acidic Hydrolysis

Conditions : HCl in dichloromethane (1:5 v/v) at 25°C for 4–6 hours
Product : 2-(2,4,6-Trimethylbenzenesulfonamido)acetic acid
Mechanism : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the ester bond.

Basic Hydrolysis

Conditions : Potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 60°C for 8 hours
Product : Potassium 2-(2,4,6-trimethylbenzenesulfonamido)acetate
Application : This carboxylate salt serves as a precursor for further functionalization in drug synthesis.

Hydrolysis Type ConditionsReagents/SolventsProductYield (%)Reference
Acidic25°C, 4–6 hrsHCl/CH₂Cl₂2-(2,4,6-TMSA)acetic acid82–85
Basic60°C, 8 hrsK₂CO₃/THFPotassium 2-(2,4,6-TMSA)acetate78

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen exhibits nucleophilic character, enabling alkylation or acylation reactions.

Alkylation with Methyl Bromoacetate

Protocol :

  • Dissolve 2-(2,4,6-trimethylbenzenesulfonamido)acetic acid (5.7 mmol) in DMF.

  • Add K₂CO₃ (10.3 mmol) and methyl bromoacetate (8.6 mmol).

  • Stir at 25°C for 2 hours.
    Product : Methyl 2-(4-methoxy-N-(methoxycarbonylmethyl)benzenesulfonamido)acetate
    Yield : 87%

Reagent Base/SolventTemperature/TimeProductYield (%)Reference
Methyl bromoacetateK₂CO₃/DMF25°C, 2 hrsAlkylated sulfonamide derivative87

Reactions with Carbonyl Compounds

The sulfonamide nitrogen participates in condensation reactions with aldehydes/ketones.

Schiff Base Formation

Conditions :

  • React with benzaldehyde (1.2 eq) in ethanol

  • Catalyzed by piperidine (0.1 eq) at reflux for 12 hours
    Product : N-(2,4,6-Trimethylbenzenesulfonyl)-2-(benzylideneamino)acetate
    Application : Intermediate for metal-chelating agents or catalysts.

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidizing agents:

Oxidizing Agent ConditionsResultReference
H₂O₂ (30%)25°C, 24 hrsPartial decomposition (<15% mass loss)
KMnO₄ (0.1M)Acidic, 50°C, 2 hrsComplete degradation of ester group

Research Findings

  • Steric Effects : The 2,4,6-trimethylbenzene group sterically shields the sulfonamide nitrogen, reducing unintended side reactions during alkylation .

  • pH Sensitivity : Hydrolysis rates increase exponentially below pH 3 or above pH 10, requiring careful control in industrial processes.

  • Thermal Stability : Decomposition initiates at 185°C (DSC data), making it suitable for melt-phase processing in polymer applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate has been investigated for its potential therapeutic properties. Research indicates that compounds with sulfonamide functional groups exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The specific structure of this compound may enhance these properties due to the presence of the trimethylbenzene moiety which can influence the compound's interaction with biological targets.

Case Study: Antimicrobial Activity

A study highlighted the antimicrobial activity of sulfonamide derivatives against various Gram-positive and Gram-negative bacteria. This compound was tested alongside other derivatives, showing promising results in inhibiting bacterial growth. This suggests its potential use as a lead compound in the development of new antibiotics .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing complex molecules. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Pathways

  • Nucleophilic Substitution: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions, enabling the formation of more complex structures.
  • Coupling Reactions: The compound can be utilized in coupling reactions to create bioconjugates or to modify existing pharmaceuticals.

Material Science

The compound's chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its sulfonamide functionality can improve adhesion properties and thermal stability in polymer matrices.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer formulations enhances their mechanical properties and thermal resistance. This makes it a valuable additive for producing high-performance materials used in various industrial applications .

Analytical Chemistry

This compound is also employed in analytical chemistry as a standard for calibrating instruments used in the detection of sulfonamide compounds. Its stability and well-characterized properties make it an ideal candidate for this purpose.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Acetates

Substituent Effects on the Aromatic Ring

The presence of electron-donating methyl groups at the 2,4,6-positions of the benzene ring distinguishes Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate from other sulfonamide acetates. Key comparisons include:

Compound Name Substituents on Benzene Ring Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Methyl 2-(benzenesulfonamido)acetate None (unsubstituted) 229.25 59 (decomposes) Intermediate for heterocyclic synthesis; exhibits C–H···O and N–H···O interactions in crystal packing
Methyl 2-(4-bromobenzenesulfonamido)acetate 4-Bromo 308.16 Not reported Hydrolyzed to 2-(4-bromobenzenesulfonamido)acetic acid for thiazine-related heterocycles
This compound 2,4,6-Trimethyl 285.35 Not reported Enhanced lipophilicity; potential steric hindrance in binding interactions

Key Findings :

  • Lipophilicity : The methyl groups increase hydrophobicity, which may improve membrane permeability in biological systems but reduce aqueous solubility .
  • Crystallinity : Unsubstituted analogs like Methyl 2-(benzenesulfonamido)acetate form hydrogen-bonded chains (C–H···O, N–H···O), whereas trimethyl substitution likely disrupts such interactions, altering crystal packing .
Comparison with Sulfonamide Acids

The methyl ester group in the target compound contrasts with carboxylic acid derivatives (e.g., 2-(2,4,6-trimethylbenzenesulfonamido)acetic acid). Esterification generally enhances stability and modifies bioavailability. For example, hydrolysis of methyl 2-(4-bromobenzenesulfonamido)acetate yields the corresponding acid, which is used in synthesizing thiazine derivatives .

Comparison with Heterocyclic Sulfonamide Analogs

Triazine-Based Sulfonamides

Triazine-containing sulfonamides, such as Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate (), differ significantly in structure and application:

Compound Name Core Structure Molecular Weight (g/mol) Key Applications
Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate 1,3,5-Triazine 252.06 Intermediate for agrochemicals; exhibits Cl-based reactivity
This compound Benzenesulfonamide 285.35 Research focus on biological activity; no direct agrochemical use reported

Key Findings :

  • Applications : Triazine-based compounds are often used in herbicides (e.g., metsulfuron-methyl in ), whereas benzenesulfonamides are explored for pharmaceuticals .

Biological Activity

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and its pharmacological properties.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an acetate moiety. The presence of the trimethylbenzene group enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound was evaluated against a range of bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Control (Ceftriaxone/Fluconazole)
Escherichia coli 1520
Klebsiella pneumoniae 1822
Staphylococcus aureus 1225
Candida albicans 1023

The compound showed notable activity against Klebsiella pneumoniae and Escherichia coli , which are common causes of urinary tract infections. However, it was less effective against gram-positive bacteria such as Staphylococcus aureus compared to the control antibiotics used in the study .

Enzyme Inhibition

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This mechanism underlies their antibacterial activity. Additionally, some studies have explored the inhibitory effects on cholinesterase enzymes:

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase 82.93 ± 0.15Eserine: 0.04 ± 0.0001
Butyrylcholinesterase 45.65 ± 0.48Eserine: 0.85 ± 0.00

The compound demonstrated moderate inhibition of acetylcholinesterase and butyrylcholinesterase compared to the standard reference .

Case Studies

In a recent investigation involving a series of sulfonamide derivatives, this compound was synthesized and tested for its antimicrobial properties. The study highlighted its effectiveness against specific gram-negative bacteria while indicating a need for further optimization to enhance its activity against gram-positive strains .

Another study focused on the structural optimization of sulfonamide compounds to improve their pharmacological profiles. The findings suggested that modifications in the sulfonamide structure could lead to enhanced biological activity and selectivity towards target enzymes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with methyl glycinate in aqueous alkaline conditions. Adjust the pH to 8.0 using sodium carbonate to facilitate nucleophilic substitution. Stir the mixture at room temperature for 30 minutes, isolate the product via filtration, and recrystallize in methanol to obtain high-purity crystals. Monitor reaction progress using TLC or HPLC .
  • Key Parameters : Maintain stoichiometric equivalence between reactants, control pH to avoid hydrolysis, and use methanol for recrystallization to enhance yield (melting point: ~332 K) .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer. Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Use SHELXL (part of the SHELX suite) for refinement, applying a riding model for hydrogen atoms. Validate the structure using R-factor convergence (target: R<0.05R < 0.05) and check for intermolecular interactions (e.g., C–H···O, N–H···O) using Mercury or OLEX2 .
  • Example Data : Monoclinic P21P2_1 space group, a=9.7268A˚,b=5.0781A˚,c=10.9286A˚,β=100.087a = 9.7268 \, \text{Å}, \, b = 5.0781 \, \text{Å}, \, c = 10.9286 \, \text{Å}, \, \beta = 100.087^\circ, Z=2Z = 2 .

Q. What spectroscopic techniques are most effective for characterizing this sulfonamide derivative?

  • Methodology :

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6_6 to identify sulfonamide NH (δ10.5ppm\delta \sim 10.5 \, \text{ppm}), methyl ester (δ3.6ppm\delta \sim 3.6 \, \text{ppm}), and aromatic protons (δ6.87.2ppm\delta \sim 6.8–7.2 \, \text{ppm}).
  • IR : Confirm sulfonamide S=O stretches (1350cm1\sim 1350 \, \text{cm}^{-1}) and ester C=O (1720cm1\sim 1720 \, \text{cm}^{-1}).
  • Mass Spectrometry : ESI-MS in positive mode to observe [M+H]+[M+H]^+ at m/z=271.3m/z = 271.3 (calculated for C12H15NO4S\text{C}_{12}\text{H}_{15}\text{NO}_4\text{S}) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonamide group in catalytic or biological systems?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and Fukui indices, identifying nucleophilic/electrophilic sites. Compare with experimental data (e.g., X-ray bond lengths) to validate accuracy. Use MD simulations to study solvation effects in aqueous or enzymatic environments .
  • Contradiction Analysis : If computational results deviate from crystallographic data (e.g., bond angles > 2°), re-evaluate basis sets or include dispersion corrections .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetics : Assess bioavailability via LC-MS/MS in plasma samples. Compare metabolic stability using liver microsomes.
  • Toxicity Profiling : Use zebrafish embryos or murine models to evaluate acute toxicity (LD50_{50}), correlating with in vitro cytotoxicity (e.g., IC50_{50} in HeLa cells).
  • Reference : Adapt protocols from PFAS studies, such as measuring thyroid hormone interactions as in .

Q. How can intermolecular interactions observed in the crystal structure inform co-crystallization studies with biological targets?

  • Methodology : Design co-crystals using the compound’s C–H···O and N–H···O motifs. Co-crystallize with enzymes (e.g., carbonic anhydrase) to study sulfonamide binding. Use PDB deposition guidelines for structural validation and compare binding affinities via ITC or SPR .

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